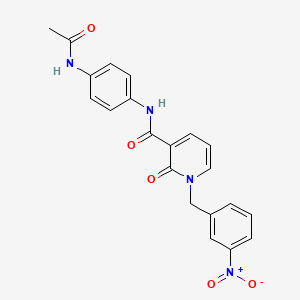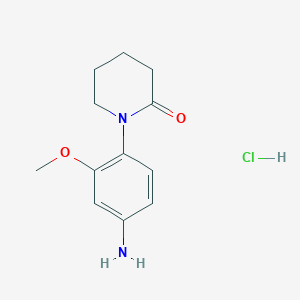![molecular formula C7H5ClIN3 B2646122 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638760-71-0](/img/structure/B2646122.png)
2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is an intermediate pyrrolo-pyrimidine compound . It has been used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code:1S/C7H5ClIN3/c1-12-3-5 (9)4-2-10-7 (8)11-6 (4)12/h2-3H,1H3 . This indicates the presence of chlorine, iodine, and a methyl group in the pyrrolopyrimidine structure. Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 293.49 .Aplicaciones Científicas De Investigación
2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been used in a number of scientific research studies, including studies of its ability to inhibit the activity of enzymes involved in the biosynthesis of pyrimidine nucleotides. It has also been used as a substrate in the synthesis of various compounds, such as the synthesis of this compound-4-carboxamide. In addition, it has been used in studies of the binding of ligands to proteins, as well as in studies of the inhibition of the enzyme choline oxidase.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is not yet fully understood. However, it is believed to involve the inhibition of enzymes involved in the biosynthesis of pyrimidine nucleotides. In addition, it is believed to bind to proteins and inhibit the enzyme choline oxidase.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of pyrimidine nucleotides, as well as to bind to proteins and inhibit the enzyme choline oxidase. In addition, it has been shown to have an effect on the metabolism of cholesterol and other lipids, as well as to have an effect on the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable under a variety of conditions. However, the compound is also relatively toxic, and it can be difficult to control the concentration of the compound in solution. In addition, the compound can be difficult to purify, and its solubility in water is limited.
Direcciones Futuras
Given the potential of 2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine for use in scientific research, there are a number of potential future directions for research. These include further research into the compound’s mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. In addition, further research could be conducted into the synthesis of the compound and its potential for use in the synthesis of other compounds. Finally, further research could be conducted into the potential for the compound to be used as a diagnostic tool or as a drug delivery system.
Métodos De Síntesis
2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be synthesized using a three-step process. The first step involves the reaction of this compound with 3-chloro-5-iodo-1-methyl-1H-pyrrolo[2,3-d]pyrimidine in the presence of a base. The second step involves the reaction of the resulting product with an amine in the presence of a base. The third step involves the reaction of the resulting product with an acid in the presence of a base.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-5-iodo-7-methylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClIN3/c1-12-3-5(9)4-2-10-7(8)11-6(4)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEQRDAJABDGLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CN=C(N=C21)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClIN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N'-[(3E)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2646041.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-(4-ethoxyphenyl)benzamide](/img/structure/B2646046.png)

![N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine](/img/structure/B2646049.png)

![2-{[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2646053.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-chloro-6-fluorobenzamido)benzofuran-2-carboxamide](/img/structure/B2646055.png)
![3-(2-(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2646058.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(4-(4-methoxyphenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![1-[5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine dihydrochloride](/img/structure/B2646062.png)